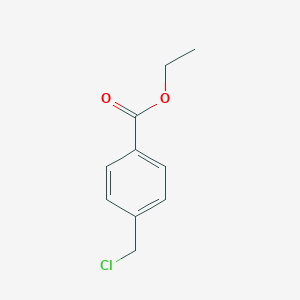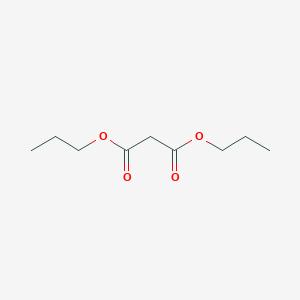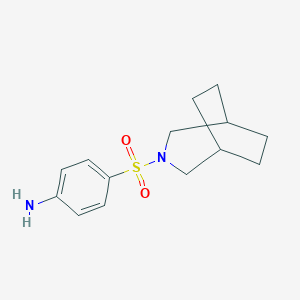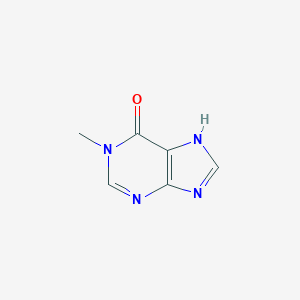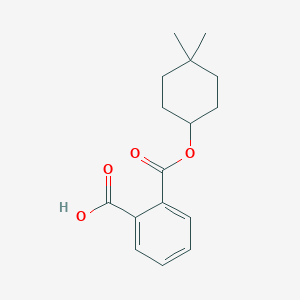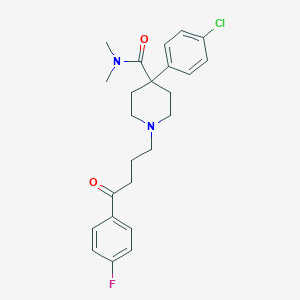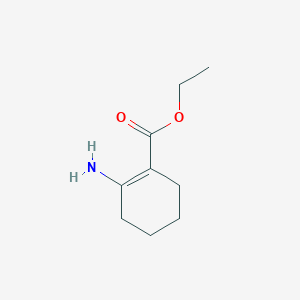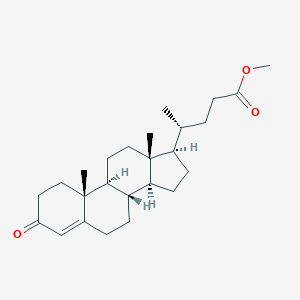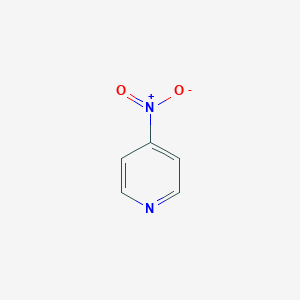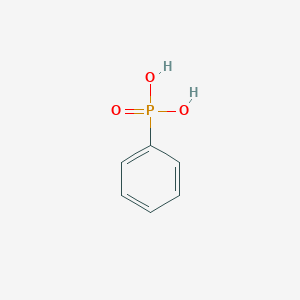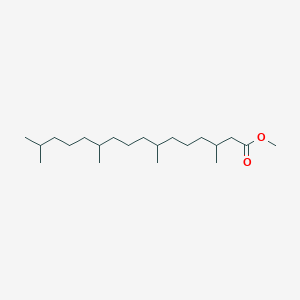
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester
描述
Synthesis Analysis
The synthesis of hexadecanoic acid derivatives, including those that are deuterated, has been explored through various methodologies. For instance, methyl esters of certain fatty acids were prepared using Wittig synthesis from intermediates derived from bromoundecanoic acid and chloroheptyne (Dejarlais & Emken, 1978). Another approach involved the synthesis of hexadecanoic acids using Hansenula sydowiorum, which was converted to its p-toluenesulphonate, reduced, and oxidized to produce specific hexadecanoic acid isotopes (Tulloch, 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to hexadecanoic acid, such as 3,7,11,15-tetramethyl-2,4,6,10,14-all trans-hexadecapentaenoic acid, has been determined through X-ray methods, revealing specific crystalline structures and spatial arrangements (Ashizawa et al., 1985).
Chemical Reactions and Properties
Research into the chemical reactions of polyunsaturated fatty acid esters under acidic conditions has unveiled unusual nitrosative breakdowns, demonstrating the complex reactivity of these molecules (Napolitano et al., 2002). Similarly, the synthesis of di-, tetra-, and hexadeuterated 11-octadecenoates provides insights into the hydrogenation processes and the creation of deuterated compounds for research purposes.
Physical Properties Analysis
Studies on the vapor pressures of various fatty acid methyl esters, including hexadecanoic acid derivatives, from 1 Pa to 100 kPa across a temperature range of 262 to 453 K, have helped in understanding the phase behavior and volatility of these compounds (Sahraoui et al., 2016).
Chemical Properties Analysis
The synthesis and investigation of cutin acids, including methyl 16-hydroxy-7-oxo-, 16-hydroxy-8-oxo-, 16-hydroxy-9-oxo-, 16-hydroxy-10-oxo- and dihydroxyhexadecanoates, have expanded our understanding of the chemical properties of hexadecanoic acid derivatives, highlighting their role in biological systems and industrial applications (Tulloch, 1980).
科学研究应用
Synthesis of Deuterated Hexadecanoic Acids : A study by Tulloch (1982) focused on the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids with high isotopic and optical purity, demonstrating the potential of hexadecanoic acid derivatives in the study of lipid biochemistry and synthesis techniques (Tulloch, 1982).
Study of Diastereomers of Fatty Acids : Ackman and Hansen (1967) researched the diastereomers of phytanic and pristanic acids, derivatives of hexadecanoic acid, using gas-liquid chromatography. This work contributes to understanding the different forms these fatty acids can take and their distribution in different organisms (Ackman & Hansen, 1967).
Development of Saturated and Unsaturated Fatty Acids : Tulloch and Bergter (1981) developed general syntheses for saturated and unsaturated fatty acids, specifically trideuterated at the terminal carbon or dideuterated at the penultimate carbon, from ω-hydroxy esters. This research is important for the synthesis of specific fatty acid types for various applications (Tulloch & Bergter, 1981).
Exploration of Fatty Acids in Refsum's Disease : Kahlke and Richterich (1965) identified hexadecanoic acid as a major component in the lipid extracts from a patient with Refsum's syndrome, a rare genetic disorder. This study contributes to understanding the role of specific fatty acids in lipid metabolism disorders (Kahlke & Richterich, 1965).
Analysis of Phytanic Acid in Food Samples : Schröder and Vetter (2011) conducted a study on the diastereomer composition of phytanic acid in various food samples. This research is significant for understanding the dietary intake and potential health effects of these fatty acids (Schröder & Vetter, 2011).
属性
IUPAC Name |
methyl 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWJUFPULQZGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340862 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
CAS RN |
1118-77-0 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



